molecular formula C15H18N2OS B2977103 1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea CAS No. 2309800-41-5

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea

Cat. No.: B2977103
CAS No.: 2309800-41-5
M. Wt: 274.38
InChI Key: YBALHPKWKRRAFS-UHFFFAOYSA-N
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Description

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea is a compound that features a thiophene ring, a phenyl group, and a urea moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of 1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of a thiophene ring and a urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methyl-2-thiophen-3-ylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,12-8-9-19-10-12)11-16-14(18)17-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBALHPKWKRRAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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